![molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6](/img/structure/B582319.png)

3-Bromo-7-nitroimidazo[1,2-A]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

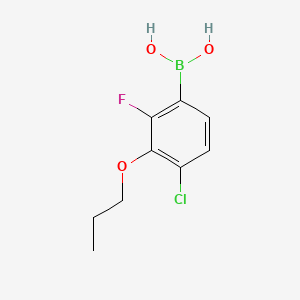

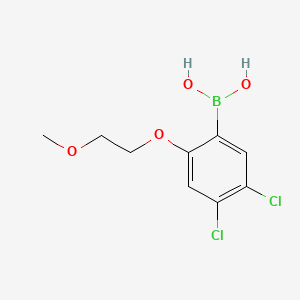

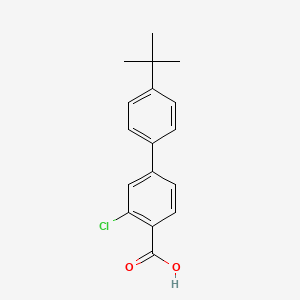

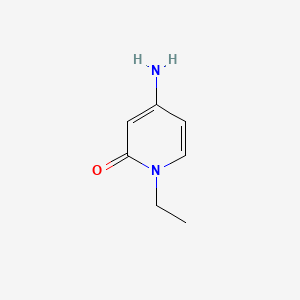

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a compound with the molecular formula C7H4BrN3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-nitroimidazo[1,2-A]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C7H4BrN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, have been used in the synthesis of various compounds with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-nitroimidazo[1,2-A]pyridine include a molecular weight of 242.03 . The compound is solid in physical form .Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Nitroimidazo[1,2-A]pyridine compounds have been studied for their potential as antileishmanial pharmacophores .

- The research involved the synthesis of 22 new derivatives and screening them against the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

- The best compounds were tested against the intracellular amastigote stage of L. infantum and evaluated for their in vitro physicochemical and pharmacokinetic properties .

- The results led to the discovery of a new antileishmanial compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine, which displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) and good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) .

-

Organic Chemistry

- Imidazo[1,2-A]pyridines are synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Material Science

-

Chemical Synthesis

- Imidazo[1,2-A]pyridines can be synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Drug Development

- Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- This moiety is synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .

- The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

-

Catalysis

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-7-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAJFNRBOCVBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-nitroimidazo[1,2-A]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.